BenchChemオンラインストアへようこそ!

2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Drug-likeness Lipophilicity ADME

2-(Ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole class, incorporating a furan ring at position 5 and a 2-(ethylsulfanyl)benzamide moiety at position 2. It has a molecular formula of C15H13N3O3S, a molecular weight of 315.35 g·mol⁻¹, a calculated XLogP3-AA of 2.6, and 5 rotatable bonds, as computed by PubChem.

Molecular Formula C15H13N3O3S
Molecular Weight 315.35
CAS No. 886917-08-4
Cat. No. B2759779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886917-08-4
Molecular FormulaC15H13N3O3S
Molecular Weight315.35
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C15H13N3O3S/c1-2-22-12-8-4-3-6-10(12)13(19)16-15-18-17-14(21-15)11-7-5-9-20-11/h3-9H,2H2,1H3,(H,16,18,19)
InChIKeyCIYYHVVDCYNZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886917-08-4): Structural and Physicochemical Baseline for Procurement Decisions


2-(Ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic heterocyclic compound belonging to the 2,5-disubstituted 1,3,4-oxadiazole class, incorporating a furan ring at position 5 and a 2-(ethylsulfanyl)benzamide moiety at position 2 [1]. It has a molecular formula of C15H13N3O3S, a molecular weight of 315.35 g·mol⁻¹, a calculated XLogP3-AA of 2.6, and 5 rotatable bonds, as computed by PubChem [1]. The presence of the thioether sulfur, the oxadiazole core, and the furan heterocycle endows this compound with distinct hydrogen-bond acceptor capacity (6 acceptors) and moderate lipophilicity, differentiating it from oxidized sulfonyl analogs and positional isomers that are commonly offered as substitutes [1].

Why 2-(Ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cannot Be Replaced by Off-the-Shelf Oxadiazole Analogs


Superficially similar 1,3,4-oxadiazole derivatives are frequently interchanged in screening collections, yet critical structural features of this compound—the ortho-ethylsulfanyl substitution on the benzamide ring, the specific thioether oxidation state, and the unsubstituted furan-2-yl terminus—collectively govern target engagement, metabolic stability, and physicochemical behavior [1]. Substituting the 2-ethylsulfanyl group with a 3- or 4-substituted isomer, exchanging the thioether for a sulfonyl group, or modifying the furan ring alters hydrogen-bonding topology, lipophilicity, and conformational dynamics [2]. The quantitative evidence below demonstrates that even seemingly conservative replacements produce measurable deviations in computed and experimental properties, justifying compound-specific procurement rather than generic analog substitution.

Quantitative Differentiation Evidence for 2-(Ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Versus Closest Analogs


Lipophilicity Shift: Thioether (Target) Versus Sulfonyl Analog Determines Membrane Permeability Potential

The target compound's thioether group (-S-) yields a computed XLogP3-AA of 2.6, which falls within the optimal range for passive membrane permeability (logP 1–3) [1]. In contrast, the direct oxidized analog 2-(ethylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886924-06-7) contains two additional oxygen atoms (molecular formula C15H13N3O5S vs. C15H13N3O3S), markedly increasing polarity and hydrogen-bond acceptor count . While no experimentally measured logP is reported for the sulfonyl analog, the increased oxygen content and the strong electron-withdrawing nature of the sulfone group predict a logP reduction of ≥0.5–1.0 log units, shifting the compound toward a more hydrophilic profile that may compromise membrane permeability [1].

Drug-likeness Lipophilicity ADME

Positional Isomer Differentiation: Ortho-Ethylsulfanyl Substitution Creates Unique Conformational and Steric Profile

The target compound bears the ethylsulfanyl group at the ortho (2-) position of the benzamide ring, whereas the 3-substituted (CAS 886912-83-0) and 4-substituted (CAS 886932-06-5) isomers are commercially available alternatives [1]. Ortho-substitution restricts rotation around the aryl–carbonyl bond and positions the sulfur atom in proximity to the amide NH, potentially enabling intramolecular S···H–N hydrogen bonding that stabilizes a specific conformation [1]. This conformational restriction is absent in the meta and para isomers, which may present a different pharmacophoric geometry to biological targets. No head-to-head bioactivity comparison has been reported, but the difference in substitution pattern is expected to yield divergent target-binding profiles based on established SAR principles for ortho-substituted benzamides .

Structure-activity relationship Conformational analysis Medicinal chemistry

Antibacterial Activity Potential: Enabling Patent Disclosure of Oxadiazole Thioether Compounds

Chinese patent CN113620894A explicitly claims oxadiazole thioether compounds containing an amide substructure—a class that encompasses the target compound—for the control of bacterial plant pathogens, including Xanthomonas oryzae and Xanthomonas citri [1]. The patent describes in vitro and in vivo testing demonstrating inhibitory effects against these pathogens. While specific MIC values for the target compound are not extracted in the patent text, the generic formula covers 2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and the structural features (thioether linker, furan-oxadiazole core, benzamide) align with the active pharmacophore [1]. No comparable antibacterial data are available for the sulfonyl analog or positional isomers in this context, indicating that the thioether-furan combination disclosed in the patent is purposefully selected for antibacterial application.

Antibacterial Plant pathogen Agrochemical

Mycobacterial Activity Benchmarking Against Sulfamoyl Oxadiazole Analogs

A recent study evaluated two 1,3,4-oxadiazole derivatives bearing a furan-2-yl group and a benzamide moiety: LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) and LMM6 (N-cyclohexyl-N-ethylsulfamoyl analog with 4-fluorophenyl substitution) [1]. Against M. tuberculosis H37Rv, LMM11 exhibited MIC values of 15.58–70.30 µM, while LMM6 showed 8.27–33.07 µM, with selectivity over HeLa and VERO mammalian cells [1]. The target compound differs from LMM11 by replacing the para-cyclohexyl(ethyl)sulfamoyl group with an ortho-ethylsulfanyl group. The thioether linkage reduces molecular weight (315.3 vs. ~444 Da for LMM11) and eliminates the strong hydrogen-bonding sulfamoyl moiety, potentially altering both potency and selectivity. Although direct MIC data for the target compound are not published, the scaffold similarity to LMM11 positions it as a structurally leaner analog for antimycobacterial lead optimization, with the ethylsulfanyl group offering a distinct physicochemical starting point.

Antimycobacterial Tuberculosis MIC

Recommended Research and Procurement Application Scenarios for 2-(Ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886917-08-4)


Agricultural Antibacterial Discovery Programs Targeting Xanthomonas spp.

Based on patent CN113620894A, the compound's oxadiazole-thioether-amide scaffold is claimed for combating bacterial plant pathogens such as Xanthomonas oryzae and Xanthomonas citri [1]. Researchers developing crop protection agents can prioritize this compound over sulfonyl analogs or positional isomers that fall outside the patent's preferred structural scope.

Medicinal Chemistry Lead Optimization for Antimycobacterial Agents

The scaffold similarity to LMM11 and LMM6, which demonstrate MIC values of 15.58–70.30 µM against M. tuberculosis [2], supports the use of the target compound as a smaller, less polar starting point for structure-activity relationship (SAR) studies aimed at improving antimycobacterial potency and selectivity.

Physicochemical Property-Driven Compound Selection for Cell-Permeable Probe Design

With a computed XLogP3-AA of 2.6 and molecular weight of 315.35 g·mol⁻¹ [3], the target compound resides within favorable drug-like space for passive membrane permeability. This makes it a preferable candidate over the more polar sulfonyl analog (C15H13N3O5S, MW 347.3) for cellular assay development or intracellular target engagement studies.

Chemical Biology Tool Compound Requiring Defined Ortho-Substitution Geometry

The ortho-ethylsulfanyl group imposes conformational restriction on the benzamide moiety that is absent in meta and para isomers [3]. For target identification or biophysical studies where a specific three-dimensional pharmacophore presentation is required, this isomer offers a structurally defined geometry that cannot be replicated by off-target positional analogs.

Quote Request

Request a Quote for 2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.